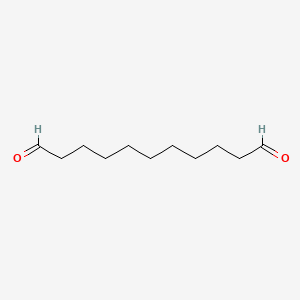
Undecanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecanedial can be synthesized through several methods, including:
Oxidation of 1,11-undecanediol: This method involves the oxidation of 1,11-undecanediol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. The reaction typically occurs under mild conditions to prevent over-oxidation to carboxylic acids.
Ozonolysis of 1,11-undecene: Ozonolysis of 1,11-undecene followed by reductive workup can yield this compound. This method involves the cleavage of the carbon-carbon double bond by ozone, forming ozonides that are subsequently reduced to aldehydes.
Hydroformylation of 1-decene: Hydroformylation of 1-decene using a rhodium catalyst can produce this compound. This reaction involves the addition of a formyl group to the terminal carbon of the alkene, followed by oxidation to the aldehyde.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidation of 1,11-undecanediol due to the availability of the starting material and the efficiency of the process. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanedial undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to undecanedioic acid using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of this compound using reducing agents like sodium borohydride or lithium aluminum hydride yields 1,11-undecanediol.
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones, forming β-hydroxy aldehydes or ketones.
Addition: Nucleophilic addition reactions with compounds like ammonia or primary amines can form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide or potassium hydroxide.
Addition: Ammonia, primary amines.
Major Products Formed
Oxidation: Undecanedioic acid.
Reduction: 1,11-undecanediol.
Condensation: β-hydroxy aldehydes or ketones.
Addition: Imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
Undecanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of undecanedial involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial in its role in biological systems, where it can modify proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Undecanedial can be compared with other medium-chain aldehydes, such as:
Decanedial: Similar in structure but with a ten-carbon chain.
Dodecanedial: Similar in structure but with a twelve-carbon chain.
Nonanedial: Similar in structure but with a nine-carbon chain.
Uniqueness
This compound’s uniqueness lies in its specific chain length and the presence of two terminal aldehyde groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific molecular interactions and properties.
Eigenschaften
IUPAC Name |
undecanedial |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWWBKIIYGLKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538956 |
Source


|
| Record name | Undecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95540-67-3 |
Source


|
| Record name | Undecanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
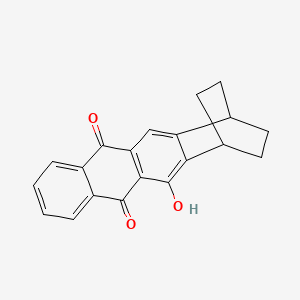
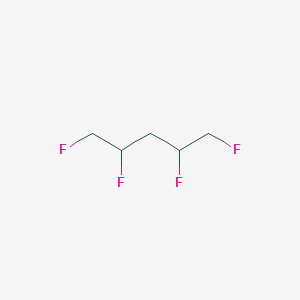

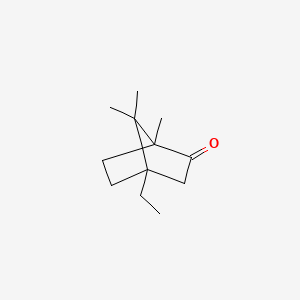
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)

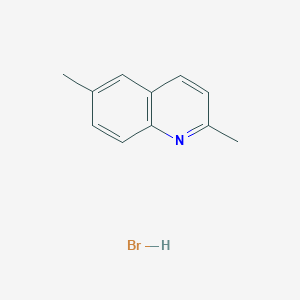
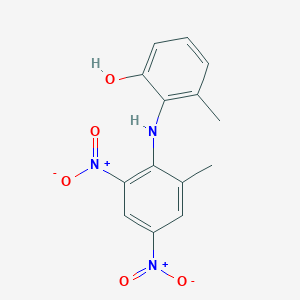
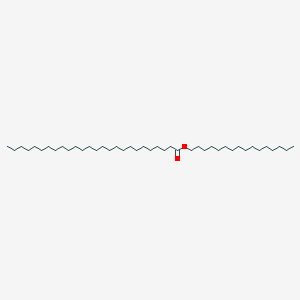
![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)

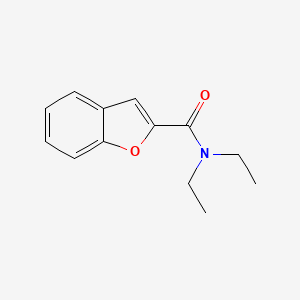
![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)
